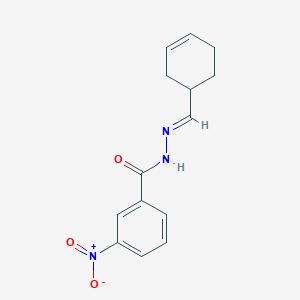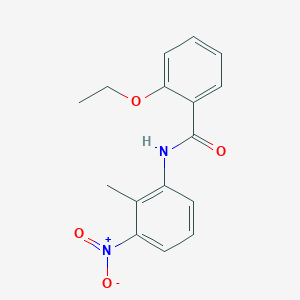![molecular formula C16H12ClFN2O2 B5796436 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide, commonly known as CFTRinh-172, is a small molecule inhibitor that specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the movement of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases associated with CFTR dysfunction.
作用机制
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 binds to a specific site on the N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide protein and inhibits its function by preventing the opening of the chloride channel pore. This leads to a decrease in chloride ion transport across cell membranes and can have downstream effects on other ion channels and transporters.
Biochemical and Physiological Effects:
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In airway epithelial cells, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to increase mucus viscosity and decrease ciliary beat frequency, leading to impaired mucociliary clearance. In pancreatic acinar cells, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to inhibit fluid secretion and reduce enzyme release. In sweat glands, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to inhibit sweat secretion, leading to decreased sweat chloride concentrations.
实验室实验的优点和局限性
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has several advantages as a tool compound for studying N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide function and dysfunction. It is highly specific for this compound and does not inhibit other chloride channels or transporters. It is also relatively easy to use and can be applied to a variety of experimental systems. However, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 does have some limitations, including its potential off-target effects and the possibility of inducing cellular stress or toxicity at high concentrations.
未来方向
There are several future directions for research related to N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 and its potential therapeutic applications. One area of interest is the development of more potent and specific N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide inhibitors that could be used as therapeutic agents for cystic fibrosis and other diseases associated with this compound dysfunction. Another area of interest is the use of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 as a tool compound for investigating the role of this compound in various physiological processes and disease states. Finally, there is ongoing research into the mechanisms of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 and its potential interactions with other ion channels and transporters.
合成方法
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 can be synthesized using a variety of methods, including the reaction of 2-(2-chloro-4-fluorophenyl)benzoxazole with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been widely used as a tool compound in basic and translational research related to N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide function and dysfunction. It has been shown to inhibit this compound-mediated chloride transport in a concentration-dependent manner and has been used to study the role of this compound in various physiological processes, such as airway surface liquid regulation, gastrointestinal fluid secretion, and sweat secretion.
属性
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c1-2-15(21)19-10-4-6-14-13(8-10)20-16(22-14)11-5-3-9(18)7-12(11)17/h3-8H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOCZJREFSYKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)


![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)

![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)
![4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)
![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)


![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)